molecular formula C13H24N2O4 B1458184 (S)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS No. 1187931-05-0

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No.: B1458184
CAS No.: 1187931-05-0
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-PPHPATTJSA-N
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Description

Cyclohexyl is a cycloalkane with the molecular formula C6H11. Methyl-piperazine is a piperazine derivative with a methyl group attached. Oxalate is an anion with the chemical formula C2O4^2- and occurs naturally in many foods .


Chemical Reactions Analysis

The reactions involving this compound would depend on the specific conditions and reactants present. Oxalate can participate in various reactions, including acid-base reactions, precipitation reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its components. Oxalate salts, for example, are typically colorless and can form a variety of salts .

Scientific Research Applications

(S)-1-CHMPO is a useful tool in scientific research, as it can be used to synthesize a variety of compounds. It is commonly used as a catalyst in organic synthesis, as it can promote the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, (S)-1-CHMPO is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in peptide synthesis, as it can be used to form amide bonds between amino acids.

Advantages and Limitations for Lab Experiments

(S)-1-CHMPO has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its unique properties make it a valuable tool for organic synthesis. Additionally, it is a highly reactive compound and can be used to synthesize a variety of compounds. However, there are some limitations to using (S)-1-CHMPO in laboratory experiments. It is not very soluble in water, so it can be difficult to work with in an aqueous solution. Additionally, its reactivity can be a problem, as it can react with undesired molecules if not handled carefully.

Future Directions

The potential future directions for (S)-1-CHMPO are numerous. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis, as well as for peptide synthesis. Furthermore, it could be used to study the biochemical and physiological effects of compounds synthesized using (S)-1-CHMPO, as well as to develop new methods for organic synthesis.

Safety and Hazards

As with any chemical compound, handling “(S)-1-Cyclohexyl-3-methyl-piperazine oxalate” would require appropriate safety measures. Oxalate, for instance, can be harmful if swallowed or in contact with skin .

Biochemical Analysis

Biochemical Properties

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the degradation of oxalate . These interactions are crucial for the regulation of oxalate levels in biological systems. Additionally, this compound may bind to certain proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and the regulation of autophagy in renal epithelial cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can impact cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which catalyze the degradation of oxalate into carbon dioxide and formic acid . These interactions are essential for maintaining oxalate homeostasis and preventing the accumulation of toxic oxalate levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via oxalate transporters, which facilitate its uptake and distribution within cells . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be localized to specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(3S)-1-cyclohexyl-3-methylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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